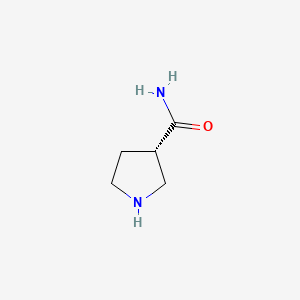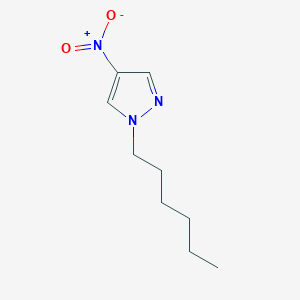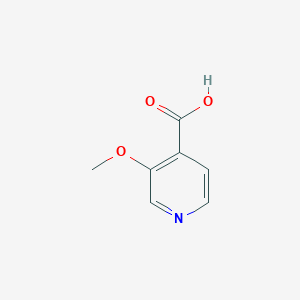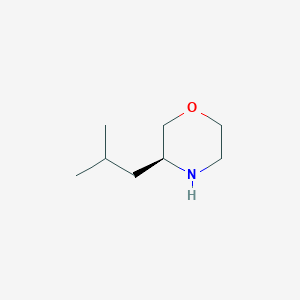
(S)-1,2-Dimethylpiperazine
Descripción general
Descripción
(S)-1,2-Dimethylpiperazine (DMP) is an organic compound with the molecular formula C5H12N2. It is a colorless, water-soluble liquid with a characteristic odor. DMP is a derivative of piperazine, a cyclic secondary amine with a wide range of applications in the chemical and pharmaceutical industries. In addition to its industrial use, DMP has been studied for its potential therapeutic applications, such as its use as an anti-inflammatory agent and its ability to stimulate the immune system.
Aplicaciones Científicas De Investigación
1. CCR1 Antagonists in Inflammatory Diseases
(S)-1,2-Dimethylpiperazine derivatives have been identified as CCR1 antagonists, useful in treating inflammatory diseases. Compounds utilizing these derivatives demonstrate good receptor affinity and promising pharmacokinetic properties, showing improved profiles compared to prior art compounds (Norman, 2006).
2. Crystal Structure Analysis
The crystal structure of trans-2,5-dimethylpiperazine, a related compound, has been extensively studied. This research provides insights into the molecular architecture, showing a centrosymmetric molecule with a chair form and equatorial methyl groups, forming infinite ribbons through N-H...N hydrogen bonds (Okamoto et al., 1982).
3. Lithium Anilide Structure
Research involving 1,4-dimethylpiperazine demonstrates its role in partially disrupting the aggregation within lithium anilide. The study reveals a pentanuclear asymmetrical ladder structure, providing insights into the amorphous lithium anilide structure (Clegg et al., 2000).
4. Polyurethane Foam Production
1,4–dimethylpiperazine has been evaluated as a catalyst in polyether foam production. It exhibited lower gelling and blowing action compared to triethylene diamine, suggesting its suitability as a delayed action catalyst for specific foam properties (Samarappuli & Liyanage, 2018).
5. Nuclear Spin Resonance Studies
Studies on N,N1‐dimethylpiperazine have focused on nuclear magnetic resonance, particularly the 14N nuclear quadrupole resonance. The research provides valuable data on quadrupole frequencies and spin‐lattice relaxation times, influenced by molecule rotation (Tzalmona & Kaplan, 1974).
6. Radical Cation Studies
The radical cation of N,N-dimethylpiperazine has been analyzed using time-resolved optical absorption and resonance Raman spectroscopy. This study contributes to understanding the molecular structures and vibrational force fields in radical cations, revealing significant through-σ-bond interactions (Brouwer et al., 1998).
Propiedades
IUPAC Name |
(2S)-1,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHYWWAJZDAYDJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)


![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)



![4-{[cis-2,6-Dimethylmorpholin-4-yl]methyl}benzoic acid](/img/structure/B1384836.png)
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)

![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)
